Cas no 2229396-35-2 (1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine)

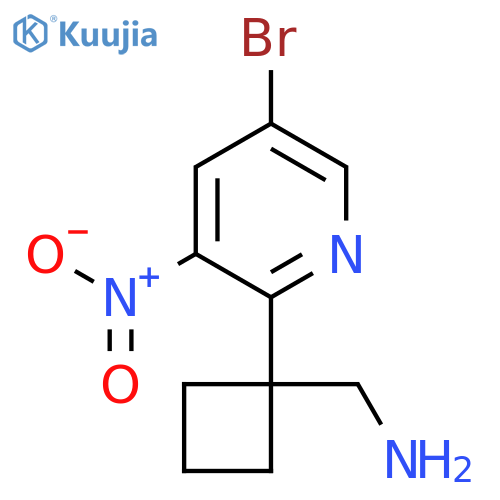

2229396-35-2 structure

商品名:1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine

1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine

- 2229396-35-2

- [1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine

- EN300-1922052

-

- インチ: 1S/C10H12BrN3O2/c11-7-4-8(14(15)16)9(13-5-7)10(6-12)2-1-3-10/h4-5H,1-3,6,12H2

- InChIKey: AEFHSXBVAHIBAF-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1)[N+](=O)[O-])C1(CN)CCC1

計算された属性

- せいみつぶんしりょう: 285.01129g/mol

- どういたいしつりょう: 285.01129g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 84.7Ų

1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1922052-2.5g |

[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |

2229396-35-2 | 2.5g |

$2631.0 | 2023-09-17 | ||

| Enamine | EN300-1922052-0.25g |

[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |

2229396-35-2 | 0.25g |

$1235.0 | 2023-09-17 | ||

| Enamine | EN300-1922052-0.05g |

[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |

2229396-35-2 | 0.05g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1922052-0.1g |

[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |

2229396-35-2 | 0.1g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1922052-5.0g |

[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |

2229396-35-2 | 5g |

$3894.0 | 2023-06-01 | ||

| Enamine | EN300-1922052-1.0g |

[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |

2229396-35-2 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-1922052-10.0g |

[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |

2229396-35-2 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1922052-0.5g |

[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |

2229396-35-2 | 0.5g |

$1289.0 | 2023-09-17 | ||

| Enamine | EN300-1922052-1g |

[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |

2229396-35-2 | 1g |

$1343.0 | 2023-09-17 | ||

| Enamine | EN300-1922052-10g |

[1-(5-bromo-3-nitropyridin-2-yl)cyclobutyl]methanamine |

2229396-35-2 | 10g |

$5774.0 | 2023-09-17 |

1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

2229396-35-2 (1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine) 関連製品

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量